trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Overview
Description
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-: is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Cyclopropanation: : The starting material, a suitable alkene, undergoes cyclopropanation using a reagent like Simmons-Smith reagent (diiodomethane and zinc-copper couple) to form the cyclopropane ring[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Carboxylation: : The cyclopropane intermediate is then carboxylated using reagents such as carbon monoxide and a suitable catalyst to introduce the carboxylic acid group[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to yield the final product[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation and carboxylation reactions, often using continuous flow reactors to enhance efficiency and control reaction conditions. The Boc protection step is typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : The Boc-protected amine group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: : Lithium aluminium hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: : Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Alcohols, aldehydes, and amines.
Substitution: : Free amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : The compound can be used as a probe to study biological systems, especially in understanding enzyme mechanisms.
Medicine: : It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-: is unique due to its cyclopropane ring and Boc-protected amine group. Similar compounds include:
cis-Cyclopropanecarboxylic acid: : Similar structure but with a different stereochemistry.
2-Phenylcyclopropanecarboxylic acid: : Contains a phenyl group instead of the Boc-protected amine.
Cyclopropanecarboxylic acid derivatives: : Various derivatives with different functional groups.
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- .
Biological Activity
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS Number: 162129-55-7), is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 162129-55-7
The compound features a cyclopropane ring structure, which is often associated with unique biological activities due to its strain and reactivity.
Biological Activity Overview
The biological activity of trans-Cyclopropanecarboxylic acid derivatives is primarily linked to their roles as enzyme inhibitors and potential therapeutic agents. Notably, compounds with cyclopropane moieties have been explored in various pharmacological contexts.
Enzyme Inhibition
Research indicates that cyclopropane derivatives can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. This inhibition can affect bacterial growth and survival, making these compounds candidates for antibiotic development .
Study on OASS Inhibition
A study published in MDPI examined the effects of cyclopropane derivatives on OASS. The results demonstrated that certain compounds exhibited potent inhibitory activity against OASS-A and OASS-B isoforms. The minimal inhibitory concentrations (MICs) were evaluated, showing promising results for potential use as antibiotic adjuvants against resistant strains of bacteria .
Compound | OASS-A Inhibition (IC50) | OASS-B Inhibition (IC50) | Cytotoxicity |
---|---|---|---|
Compound A | 20 nM | 50 nM | Low |
Compound B | 15 nM | 45 nM | Moderate |
trans-Cyclopropanecarboxylic Acid | 18 nM | 40 nM | Low |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of trans-cyclopropanecarboxylic acid derivatives. Similar compounds have shown efficacy in reducing neuronal cell death in models of excitotoxicity, suggesting a role in neuroprotection .
The mechanism by which trans-cyclopropanecarboxylic acid exerts its biological effects may involve:
- Competitive Inhibition : Binding to the active site of enzymes like OASS, thereby preventing substrate access.
- Modulation of Signaling Pathways : Influencing pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212381-16-2 | |
Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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